Enantiomeric Substrate Specificity: R-Amidase (EC 3.5.1.100) Hydrolyzes Only the (R)-Enantiomer
The (R)-enantiomer is a specific substrate for the R-stereoselective amidase (EC 3.5.1.100) from Pseudomonas sp. MCI3434, which hydrolyzes (R)-N-tert-butylpiperazine-2-carboxamide to (R)-piperazine-2-carboxylic acid and tert-butylamine with strict R-stereoselectivity [1]. Relative to the unsubstituted (R)-piperazine-2-carboxamide (set as 100% reference), the activity toward (R)-piperazine-2-tert-butylcarboxamide is 9% [2]. In contrast, the (S)-enantiomer is not a substrate for this enzyme [1]. The reciprocal S-specific enzyme (EC 3.5.1.101, L-amino acid amidase from Pseudomonas azotoformans IAM 1603) exhibits only 0.2% relative activity with (S)-piperazine-2-tert-butylcarboxamide compared to its preferred substrate L-proline amide (100%), and has no detectable activity toward the (R)-enantiomer [3].
| Evidence Dimension | Substrate specificity and relative enzymatic activity |
|---|---|
| Target Compound Data | (R)-piperazine-2-tert-butylcarboxamide: 9% relative activity vs. (R)-piperazine-2-carboxamide (R-amidase, EC 3.5.1.100) |
| Comparator Or Baseline | (R)-piperazine-2-carboxamide (unsubstituted): 100% (reference). (S)-piperazine-2-tert-butylcarboxamide: not a substrate for R-amidase. (S)-piperazine-2-tert-butylcarboxamide: 0.2% relative activity vs. L-proline amide for S-amidase (EC 3.5.1.101) |
| Quantified Difference | 11.1-fold lower activity than unsubstituted (R)-piperazine-2-carboxamide. Absolute enantioselectivity: (S)-enantiomer shows zero activity with R-amidase; (S)-amidase shows 500-fold preference for L-proline amide over (S)-piperazine-2-tert-butylcarboxamide. |
| Conditions | R-Amidase purified from Pseudomonas sp. MCI3434; assay at 45°C, pH 8.0, expressed in E. coli JM109. S-Amidase from Pseudomonas azotoformans IAM 1603; expressed in E. coli; protein Q76KX0. |
Why This Matters
This differential enzymatic reactivity enables the use of (2R)-N-tert-butylpiperazine-2-carboxamide as a selective substrate for biocatalytic production of enantiopure (R)-piperazine-2-carboxylic acid—a chiral building block for NMDA antagonists and cardioprotective nucleoside transport blockers—while the (S)-enantiomer is inert in this system, confirming that enantiomeric identity is the critical procurement parameter for enzymatic resolution workflows.
- [1] Komeda, H.; Harada, H.; Washika, S.; Sakamoto, T.; Ueda, M.; Asano, Y. A novel R-stereoselective amidase from Pseudomonas sp. MCI3434 acting on piperazine-2-tert-butylcarboxamide. European Journal of Biochemistry 2004, 271 (8), 1580–1590. View Source
- [2] BRENDA Enzyme Database. EC 3.5.1.100 – (R)-amidase. Substrate specificity: (R)-piperazine-2-tert-butylcarboxamide, 9% of the activity with (R)-piperazine-2-carboxamide. Technical University of Braunschweig. View Source
- [3] Komeda, H.; Harada, H.; Washika, S.; Sakamoto, T.; Ueda, M.; Asano, Y. S-stereoselective piperazine-2-tert-butylcarboxamide hydrolase from Pseudomonas azotoformans IAM 1603 is a novel L-amino acid amidase. European Journal of Biochemistry 2004, 271 (8), 1465–1475. BRENDA EC 3.5.1.101 substrate data: (S)-piperazine-2-tert-butylcarboxamide, 0.2% of L-proline amide activity. View Source
